5-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid
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Overview
Description
5-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclohexylamine with carbon disulfide and hydrazine hydrate under reflux conditions. This reaction forms 5-cyclohexyl-1,3,4-thiadiazol-2-amine.
Amidation Reaction: The 5-cyclohexyl-1,3,4-thiadiazol-2-amine is then reacted with glutaric anhydride in the presence of a suitable base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
5-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: The compound is used in biological assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
- 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine
- 5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine
Uniqueness
5-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid is unique due to its specific structure, which combines the thiadiazole ring with a cyclohexyl group and a pentanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H19N3O3S |
---|---|
Molecular Weight |
297.38 g/mol |
IUPAC Name |
5-[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H19N3O3S/c17-10(7-4-8-11(18)19)14-13-16-15-12(20-13)9-5-2-1-3-6-9/h9H,1-8H2,(H,18,19)(H,14,16,17) |
InChI Key |
SEOWVDVAZLRGFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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